N-(4-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a chlorophenyl group, and an acetamidophenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-chlorophenylhydrazine and ethyl acetoacetate under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the triazolopyrimidine intermediate reacts with a chlorinated aromatic compound.
Attachment of the Acetamidophenyl Moiety: The final step involves the coupling of the triazolopyrimidine derivative with 4-acetamidophenylthioacetic acid, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NaOH, NH₃) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that triazolopyrimidine derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound may be explored for its ability to interact with biological targets such as enzymes or receptors, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its unique chemical properties may make it suitable for applications in coatings, adhesives, or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core is known to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the observed biological effects. The compound may also interfere with signaling pathways, such as those involved in cell proliferation or inflammation, contributing to its pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidine Derivatives: Compounds with similar triazolopyrimidine cores, such as pyrazolopyrimidines and imidazopyrimidines, share structural similarities and may exhibit comparable biological activities.
Chlorophenyl Derivatives: Other compounds containing chlorophenyl groups, such as chlorophenylpyrazoles, may also show similar chemical reactivity and biological effects.
Uniqueness
N-(4-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is unique due to its specific combination of functional groups and structural features. The presence of both the triazolopyrimidine core and the acetamidophenyl moiety provides a distinct set of chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable subject of study in various fields of research.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN7O2S/c1-12(29)24-14-5-7-15(8-6-14)25-17(30)10-31-20-18-19(22-11-23-20)28(27-26-18)16-4-2-3-13(21)9-16/h2-9,11H,10H2,1H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFXSOKTPQSEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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